molecular formula C6H3Cl2NO B1323503 5-Chloronicotinoyl chloride CAS No. 85320-79-2

5-Chloronicotinoyl chloride

Cat. No.: B1323503
CAS No.: 85320-79-2
M. Wt: 176 g/mol
InChI Key: BMKOWBGBYPYXET-UHFFFAOYSA-N
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Description

5-Chloronicotinoyl chloride is a chemical compound belonging to the class of chlorinated pyridines. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound is characterized by its molecular formula C₆H₃Cl₂NO and is known for its reactivity due to the presence of both a chlorine atom and a carbonyl chloride group.

Scientific Research Applications

5-Chloronicotinoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive molecules and as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the synthesis of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

5-Chloronicotinoyl chloride is classified as a dangerous substance. It has hazard statements H302-H314, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloronicotinoyl chloride can be synthesized through the chlorination of nicotinic acid derivatives. One common method involves the reaction of 5-chloronicotinic acid with thionyl chloride under reflux conditions. The reaction typically proceeds as follows:

C6H3ClNO2+SOCl2C6H3Cl2NO+SO2+HCl\text{C}_6\text{H}_3\text{ClNO}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{NO} + \text{SO}_2 + \text{HCl} C6​H3​ClNO2​+SOCl2​→C6​H3​Cl2​NO+SO2​+HCl

The reaction mixture is then purified by distillation or recrystallization to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents and conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloronicotinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Esterification: It undergoes esterification reactions with diethylene glycol and pentaethylene glycol.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloronicotinic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters in the presence of a base such as pyridine.

    Thiols: Form thioesters under similar conditions as alcohols.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

Mechanism of Action

The mechanism of action of 5-chloronicotinoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For instance, in the synthesis of pharmaceuticals, it may act as a key intermediate that undergoes further transformations to yield the final active ingredient .

Comparison with Similar Compounds

    6-Chloronicotinoyl Chloride: Similar in structure but differs in the position of the chlorine atom.

    Nicotinoyl Chloride: Lacks the chlorine substituent, making it less reactive compared to 5-chloronicotinoyl chloride.

    2-Chloronicotinoyl Chloride: Another positional isomer with different reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position-specific chlorine atom enhances its reactivity, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

5-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKOWBGBYPYXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620515
Record name 5-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85320-79-2
Record name 5-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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